DNA Intercalation Affinity: DPTATP versus TAPTP Complexes
In a direct head-to-head study under identical conditions, the intrinsic DNA binding constant (Kb) of the dptatp-bearing Ru(II) complex was measured as 3.8 × 10^4 M^-1, compared to 1.7 × 10^5 M^-1 for the taptp analog — a 4.5-fold lower affinity [1]. Both complexes bind calf thymus DNA via intercalation, but the 2,3-diphenyl groups of dptatp introduce torsional twist that disrupts full π-stacking with base pairs, whereas taptp is fully planar and π-conjugated. This quantitative difference is mechanistically attributed to steric hindrance impairing insertion geometry, not to a change in binding mode.
| Evidence Dimension | Intrinsic DNA binding constant (Kb) for Ru(II) complexes with calf thymus DNA |
|---|---|
| Target Compound Data | [Ru(bpy)2(dptatp)]2+: Kb = 3.8 × 10^4 M^-1 |
| Comparator Or Baseline | [Ru(bpy)2(taptp)]2+: Kb = 1.7 × 10^5 M^-1 |
| Quantified Difference | 4.5-fold lower affinity for dptatp complex (3.8 × 10^4 vs. 1.7 × 10^5 M^-1) |
| Conditions | Calf thymus DNA in Tris-HCl buffer; absorption, emission, CD, and viscosity titrations; 25 °C; complexes as PF6 salts; intercalative binding mode confirmed for both. |
Why This Matters
Researchers designing DNA-binding probes or studying intercalation thermodynamics should select dptatp when moderate affinity is required to avoid saturating binding sites or when steric sensitivity of the intercalation pocket is under investigation — taptp would over-bind and obscure these distinctions.
- [1] Zhen, Q.X.; Ye, B.H.; Zhang, Q.L.; Liu, J.G.; Li, H.; Ji, L.N.; Wang, L. Synthesis, characterization and the effect of ligand planarity of [Ru(bpy)2L]2+ on DNA binding affinity. J. Inorg. Biochem. 1999, 76(1), 47–53. PMID: 10530006. DOI: 10.1016/s0162-0134(99)00107-5. View Source
